![molecular formula C17H17N3S2 B14253607 Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]- CAS No. 402955-20-8](/img/structure/B14253607.png)
Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structural features, which include a thiazole ring and a naphthalene moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- typically involves the reaction of 4-methyl-2-thiazolylamine with 1-naphthyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea group into a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Thiol derivatives
Substitution: Substituted thioureas
科学研究应用
Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and affect cellular processes.
相似化合物的比较
Similar Compounds
Thiourea: A simpler analog with a broad range of applications in agriculture and medicine.
Naphthylthiourea: Similar in structure but lacks the thiazole ring, used in various chemical syntheses.
Thiazolylthiourea: Contains the thiazole ring but differs in the substituents attached to the thiourea group.
Uniqueness
Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is unique due to its combination of a thiazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
402955-20-8 |
|---|---|
分子式 |
C17H17N3S2 |
分子量 |
327.5 g/mol |
IUPAC 名称 |
1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R)-1-naphthalen-1-ylethyl]thiourea |
InChI |
InChI=1S/C17H17N3S2/c1-11-10-22-17(18-11)20-16(21)19-12(2)14-9-5-7-13-6-3-4-8-15(13)14/h3-10,12H,1-2H3,(H2,18,19,20,21)/t12-/m1/s1 |
InChI 键 |
ACIJRUFDQJLQDX-GFCCVEGCSA-N |
手性 SMILES |
CC1=CSC(=N1)NC(=S)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC1=CSC(=N1)NC(=S)NC(C)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



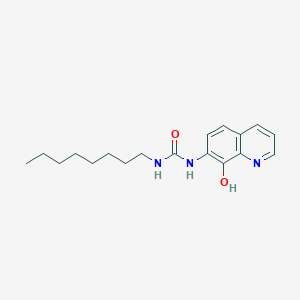


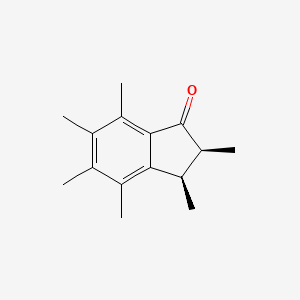
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
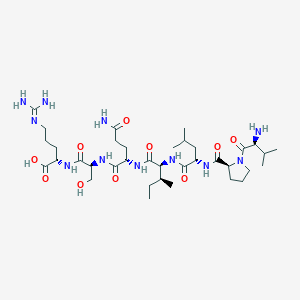
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
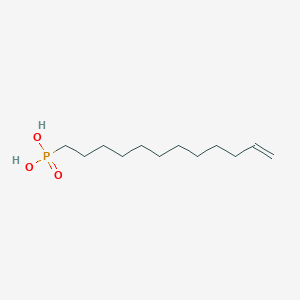
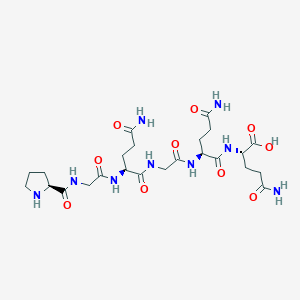

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
